![molecular formula C12H14N4O2S B276445 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276445.png)
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as HET0016, is a potent and selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
作用机制
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits the production of 20-HETE by selectively targeting the 20-HETE synthase enzyme. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its therapeutic effects in these diseases.
Biochemical and physiological effects:
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces blood pressure by dilating blood vessels and improving blood flow. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits tumor growth and angiogenesis by disrupting the formation of new blood vessels. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high potency and selectivity for the 20-HETE synthase enzyme. This allows for precise targeting of the 20-HETE pathway and reduces the risk of off-target effects. However, one limitation of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
未来方向
There are several potential future directions for the research on 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of novel formulations that improve the pharmacokinetic properties of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, such as sustained-release formulations or prodrugs. Another area of interest is the investigation of the therapeutic potential of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in other diseases, such as diabetes, renal disease, and pulmonary hypertension. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its potential interactions with other signaling pathways.
合成方法
The synthesis of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a white solid.
科学研究应用
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, a potent vasoconstrictor. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit tumor growth and angiogenesis by targeting the 20-HETE pathway. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce brain damage and improve neurological function by inhibiting the production of 20-HETE.
属性
分子式 |
C12H14N4O2S |
---|---|
分子量 |
278.33 g/mol |
IUPAC 名称 |
2-[[4-(2-hydroxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H14N4O2S/c13-10(18)8-19-12-15-14-11(16(12)6-7-17)9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,18) |
InChI 键 |
XXHTZPBUPCHCAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。